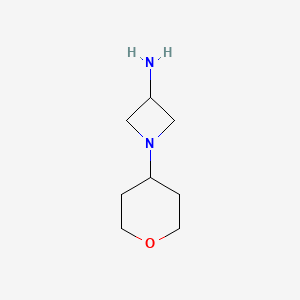

1-(Oxan-4-yl)azetidin-3-amine

Description

Evolution and Significance of Saturated Heterocycles in Drug Discovery

Historically, medicinal chemistry was dominated by aromatic and heteroaromatic compounds. However, the push to develop drug candidates with better solubility and metabolic profiles, a concept often termed "escaping from flatland," has highlighted the importance of saturated heterocycles. openaccessgovernment.org These non-aromatic rings introduce three-dimensional character to a molecule, which can lead to improved performance throughout the drug discovery process. openaccessgovernment.org

Heterocycles, cyclic compounds containing at least one atom other than carbon (typically nitrogen, oxygen, or sulfur), are ubiquitous in pharmaceuticals because they offer opportunities for hydrogen bonding and can modulate properties like solubility and metabolism. openaccessgovernment.org Saturated heterocycles, in particular, provide rigid frameworks that can help to pre-organize a molecule into a specific conformation for optimal binding to a biological target, potentially increasing potency and selectivity. nih.gov Their use has evolved from being simple linkers to becoming key pharmacophoric elements that define the biological activity of a molecule. researchgate.netnih.gov

The Azetidine (B1206935) Ring System: A Privileged Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has become a privileged scaffold in medicinal chemistry. ontosight.airesearchgate.netresearchgate.net Despite the synthetic challenges posed by its inherent ring strain, its incorporation into molecules is often justified by the unique and favorable properties it imparts. researchgate.netresearchgate.netnih.gov Numerous compounds containing the azetidine moiety have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. ontosight.ainih.gov

Conformational Rigidity and Molecular Design Advantages

The high ring-strain energy of the azetidine ring (approximately 25 kcal/mol) results in significant molecular rigidity. researchgate.netclockss.org This conformational constraint is a key advantage in drug design. enamine.net By limiting the number of accessible conformations, the azetidine scaffold reduces the entropic penalty of binding to a protein target, which can lead to higher affinity and potency. enamine.net This rigidity provides defined vectors for substituents, allowing for precise control over their spatial orientation and enabling optimized interactions with protein binding sites. nih.gov

| Advantage | Description |

| Conformational Rigidity | The strained four-membered ring limits free rotation, reducing the entropic cost of binding to a target. enamine.net |

| Defined Substitution Vectors | Provides a rigid scaffold with precise points for attaching other functional groups, aiding in structure-activity relationship (SAR) studies. nih.gov |

| Improved Physicochemical Properties | Can enhance properties like solubility and metabolic stability compared to larger, more lipophilic rings. researchgate.netacs.org |

| Novel Intellectual Property | Offers opportunities for creating new chemical entities with unique structures. nih.gov |

Challenges and Opportunities in Azetidine Chemistry

The primary challenge in azetidine chemistry is its synthesis. researchgate.netresearchgate.net The construction of the strained four-membered ring is often difficult, which has historically limited the availability of diverse azetidine-containing building blocks. nih.govchemrxiv.org Common synthetic routes include intramolecular cyclizations and the reduction of β-lactams (azetidin-2-ones). researchgate.netrsc.org However, recent advances in synthetic methodologies, such as the aza Paternò-Büchi reaction and various catalytic methods, are making functionalized azetidines more accessible. researchgate.netrsc.org

These synthetic advancements create significant opportunities. The unique properties of azetidines can be exploited to overcome common challenges in drug development, such as poor metabolic stability or off-target effects. ljmu.ac.uk Their use as bioisosteres for other groups, like piperazines, can lead to improved drug-like properties. researchgate.net The continued development of synthetic methods will undoubtedly expand the application of this valuable scaffold in future drug discovery programs. chemrxiv.orgrsc.org

| Aspect | Description |

| Challenge: Synthesis | The high ring strain makes the formation of the four-membered ring synthetically demanding, limiting the availability of building blocks. researchgate.netclockss.orgresearchgate.netrsc.org |

| Challenge: Stability | While generally stable, the ring can be susceptible to ring-opening reactions under certain conditions. clockss.orgrsc.org |

| Opportunity: Bioisosterism | Can serve as a rigid, less lipophilic replacement for other cyclic amines like piperidine (B6355638) or piperazine, potentially improving pharmacokinetics. researchgate.net |

| Opportunity: Novel Reactivity | The ring strain can be harnessed for unique chemical transformations and ring-expansion reactions to create other heterocyclic systems. clockss.orgrsc.org |

| Opportunity: Improved Drug Properties | Can confer favorable properties such as increased metabolic stability, enhanced solubility, and reduced off-target activity. researchgate.netljmu.ac.uk |

The Oxane (Tetrahydropyran) Moiety: Contribution to Structural Diversity and Biological Activity

The oxane, or tetrahydropyran (B127337) (THP), ring is a six-membered saturated heterocycle containing an oxygen atom. It is a common motif in many natural products and has found widespread use in medicinal chemistry. researchgate.netrsc.org The incorporation of a THP ring can significantly influence a molecule's properties, often improving its aqueous solubility and metabolic profile. It can act as a polar scaffold and a hydrogen bond acceptor, facilitating interactions with biological targets. openaccessgovernment.orgnih.gov The THP moiety is often used as a building block in the synthesis of more complex molecules and is featured in numerous drug candidates. acs.orgchemicalbook.comlookchem.com Its structural diversity and contribution to favorable physicochemical properties make it a valuable tool for medicinal chemists. mdpi.comresearchgate.net

| Contribution | Description |

| Improved Solubility | The polar ether oxygen generally enhances aqueous solubility compared to an analogous carbocycle (cyclohexane). |

| Metabolic Stability | Can serve as a metabolically more stable alternative to other groups. |

| Hydrogen Bond Acceptor | The ring oxygen can act as a hydrogen bond acceptor, forming key interactions with biological targets. nih.gov |

| Structural Scaffold | Provides a non-planar scaffold for the spatial arrangement of substituents. acs.org |

| Natural Product Mimicry | Its presence in many natural products suggests inherent biological relevance. rsc.org |

The Hybrid 1-(Oxan-4-yl)azetidin-3-amine Scaffold: A Confluence of Medicinal Chemistry Principles

The chemical compound this compound represents a deliberate combination of the two aforementioned privileged scaffolds. This hybrid structure strategically unites the conformational rigidity and defined geometry of the 3-aminoazetidine core with the favorable physicochemical properties conferred by the N-linked oxane ring. The resulting molecule is a three-dimensional, polar building block that is increasingly utilized in drug discovery programs. chemdiv.com

The azetidine portion provides a rigid, nitrogen-containing four-membered ring, with the amine at the 3-position offering a key point for further functionalization. The oxane ring, attached to the azetidine nitrogen, serves to increase polarity and can act as a hydrogen bond acceptor, while also providing a distinct three-dimensional shape. This specific combination of features makes this compound an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents. chemdiv.com Its commercial availability as a dihydrochloride (B599025) salt underscores its utility as a ready-to-use fragment in medicinal chemistry campaigns. americanelements.com

| Property | Value/Description |

| IUPAC Name | This compound americanelements.com |

| Chemical Formula | C₈H₁₆N₂O americanelements.com |

| Molecular Weight | 156.23 g/mol (for free base) |

| Key Features | Combination of a rigid azetidine core and a polar oxane ring. |

| Role in Medicinal Chemistry | A versatile, three-dimensional building block for drug discovery. chemdiv.com |

Structure

3D Structure

Propriétés

Numéro CAS |

1257046-00-6 |

|---|---|

Formule moléculaire |

C8H16N2O |

Poids moléculaire |

156.23 g/mol |

Nom IUPAC |

1-(oxan-4-yl)azetidin-3-amine |

InChI |

InChI=1S/C8H16N2O/c9-7-5-10(6-7)8-1-3-11-4-2-8/h7-8H,1-6,9H2 |

Clé InChI |

DGKPDDZPZXODBA-UHFFFAOYSA-N |

SMILES |

C1COCCC1N2CC(C2)N |

SMILES canonique |

C1COCCC1N2CC(C2)N |

Origine du produit |

United States |

Synthetic Methodologies for 1 Oxan 4 Yl Azetidin 3 Amine and Its Functionalized Derivatives

Established Synthetic Pathways to the Azetidine-3-amine Core

The construction of the strained four-membered azetidine (B1206935) ring, particularly with an amino substituent at the 3-position, presents unique synthetic challenges. A variety of methodologies have been developed to address this, ranging from classical cyclization reactions to modern photochemical and strain-release strategies.

One-Step and Convenient Synthetic Approaches to Azetidine-3-amines

Direct and efficient synthesis of azetidine-3-amines from readily available starting materials is highly desirable for streamlining drug discovery processes. A notable one-step method involves the nucleophilic displacement of a suitable leaving group at the 3-position of a pre-formed azetidine ring.

Researchers have reported a straightforward synthesis of azetidine-3-amines from a stable, commercial starting material, 1-benzhydryl-3-hydroxyazetidine. rsc.orgnih.govresearchgate.net This precursor is first converted to its mesylate derivative, creating a good leaving group. Subsequent reaction with a variety of primary and secondary amines proceeds via an SN2 reaction to furnish the corresponding N-substituted azetidine-3-amines in moderate to high yields. rsc.orgresearchgate.net This method is tolerant of common functional groups and can be applied to late-stage functionalization of complex molecules. rsc.org

| Entry | Amine Nucleophile | Yield (%) | Reference |

| 1 | Piperidine (B6355638) | 72 | researchgate.net |

| 2 | Morpholine | 77 | researchgate.net |

| 3 | Benzylamine | 48 | researchgate.net |

| 4 | Diisopropylamine | 49 | researchgate.net |

This table presents selected yields for the one-step synthesis of various azetidine-3-amines via displacement of a mesylate leaving group.

Aza-Michael Addition Reactions for Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine, is a powerful C-N bond-forming reaction that can be applied to the synthesis of functionalized azetidines. This approach typically involves the reaction of an amine with an α,β-unsaturated ester attached to the azetidine ring.

A simple and efficient route starts from N-Boc-azetidin-3-one. chemrxiv.orgfrontiersin.orgrsc.orgrsc.org A Horner-Wadsworth-Emmons reaction is first employed to introduce an ylidene acetate moiety at the 3-position, creating the necessary Michael acceptor. chemrxiv.orgrsc.org Subsequent aza-Michael addition of various heterocyclic amines, catalyzed by a base such as DBU, yields 3-substituted 3-(acetoxymethyl)azetidines. chemrxiv.orgrsc.org This methodology provides access to a range of novel azetidine amino acid derivatives. chemrxiv.orgfrontiersin.orgrsc.orgrsc.org

| Entry | Amine Nucleophile | Yield (%) | Reference |

| 1 | Azetidine | 64 | chemrxiv.org |

| 2 | 3-Hydroxyazetidine | 62 | phasetransfercatalysis.com |

| 3 | Pyrrolidine (B122466) | 61 | phasetransfercatalysis.com |

| 4 | Piperidine | 75 | phasetransfercatalysis.com |

This table shows representative yields for the synthesis of azetidine derivatives via aza-Michael addition.

Strain-Driven Reactivity in Azetidine Synthesis

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized azetidines. The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) is a prominent example of this strategy.

ABBs are highly strained molecules that readily react with a wide range of nucleophiles and electrophiles in a process that opens the bicyclic system to form a substituted azetidine ring. researchgate.netnih.govresearchgate.netnih.govnih.gov This modular approach allows for the programmed installation of substituents at different positions of the azetidine core with high stereocontrol. researchgate.netnih.gov For instance, the reaction of enantiopure 2-substituted ABBs with amines can proceed stereospecifically, providing access to complex and stereodefined azetidines that would be difficult to synthesize using other methods. researchgate.net This powerful strategy has been utilized to generate libraries of diverse, optically active azetidines for applications in chemical biology and drug discovery. researchgate.netnih.gov

Oxidative Allene Amination for Azetidin-3-ones and Subsequent Transformations

Azetidin-3-ones are valuable synthetic intermediates that can be readily converted to azetidin-3-amines via reductive amination. An innovative approach to azetidin-3-ones involves the oxidative amination of allenes.

This method utilizes a rhodium-catalyzed aziridination of silyl-substituted homoallenic sulfamates, which directs the reaction to the distal double bond of the allene. The resulting bicyclic methyleneaziridine undergoes facile rearrangement upon reaction with an electrophilic oxygen source to yield densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity. The chirality of the allene precursor can be effectively transferred to the azetidin-3-one product. Subsequent standard reductive amination of the ketone functionality provides a route to the corresponding azetidin-3-amines.

Visible Light-Enabled Aza Paternò-Büchi Reactions for Functionalized Azetidines

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods for constructing the azetidine ring. phasetransfercatalysis.com However, traditional photochemical approaches are often hampered by competing reaction pathways.

Recent advancements have demonstrated that visible-light photocatalysis can overcome these limitations. phasetransfercatalysis.com This mild and selective method enables the intramolecular aza Paternò-Büchi reaction of precursors containing both an imine (or imine equivalent like an oxime) and an alkene moiety. Using a suitable photocatalyst, typically an iridium complex, the reaction proceeds to form bicyclic azetidines in high yields and with excellent diastereoselectivity. This atom-economical approach relies on easily accessible starting materials and expands the toolkit for synthesizing complex azetidine architectures.

Strategies for Integration of the Oxan-4-yl Moiety

Once the azetidine-3-amine core is synthesized, often with protecting groups on one or both nitrogen atoms, the final step is the introduction of the oxan-4-yl group (also known as a tetrahydropyran-4-yl group) onto the azetidine nitrogen. The two most common and logical strategies for this transformation are reductive amination and direct N-alkylation.

A primary strategy for forging the N-(oxan-4-yl) bond is through reductive amination. This highly reliable method involves the reaction of a primary or secondary amine with a ketone or aldehyde in the presence of a reducing agent. To synthesize the target compound, this would involve reacting azetidin-3-amine (or a protected version, such as N-Boc-azetidin-3-amine) with tetrahydropyran-4-one. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and effective choice for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE). If the starting material is the free azetidin-3-amine, the reaction can be performed in one pot, potentially followed by protection of the 3-amino group if required for subsequent steps. Alternatively, starting with a protected azetidin-3-amine allows for selective reaction at the azetidine ring nitrogen.

An alternative approach is the direct N-alkylation of azetidin-3-amine with a suitable oxane electrophile. This SN2 reaction requires an oxane ring bearing a good leaving group at the 4-position, such as a halide (e.g., 4-bromotetrahydropyran) or a sulfonate ester (e.g., tetrahydropyran-4-yl triflate).

The reaction is typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), to neutralize the acid generated during the reaction. A polar aprotic solvent like acetonitrile or DMF is commonly used. A key challenge in this approach is controlling selectivity. Since azetidin-3-amine has two nucleophilic nitrogen atoms, protection of the 3-amino group (e.g., as a Boc-carbamate) is crucial to ensure that alkylation occurs exclusively on the azetidine ring nitrogen. Overalkylation to form a quaternary ammonium salt is a potential side reaction, but can often be minimized by careful control of stoichiometry and reaction conditions.

Direct Coupling and Amination Reactions for Oxan-Substituted Azetidines

The construction of oxan-substituted azetidines can be achieved through direct coupling and amination reactions. One common strategy involves the coupling of a pre-formed azetidine ring with an oxane-containing fragment. For instance, N-alkylation of a 3-aminoazetidine derivative with an appropriate oxane electrophile, such as oxan-4-one via reductive amination, is a primary route. Palladium-catalyzed C-H amination reactions have also emerged as powerful tools for synthesizing azetidines from picolinamide (PA) protected amine substrates, a method that could be adapted for intramolecular cyclization to form the azetidine ring before or after coupling with the oxane moiety. organic-chemistry.org

Another approach is the aza-Michael addition of NH-heterocycles to activated alkenes. nih.govmdpi.com For example, the reaction of a nucleophilic nitrogen, such as a 3-aminoazetidine, with a Michael acceptor like an oxan-4-ylidene derivative, can forge the crucial C-N bond. nih.gov Oxidative allene amination represents a more advanced method for creating azetidin-3-ones, which are versatile intermediates that can be further functionalized to introduce the desired amine and subsequently coupled with an oxane ring. nih.govresearchgate.net

The table below summarizes key findings from various direct functionalization approaches applicable to azetidine synthesis.

| Method | Key Features | Reactants | Catalyst/Reagents | Typical Yield | Ref |

| Reductive Amination | Forms C-N bond between azetidine and oxane ring. | Azetidin-3-amine, Oxan-4-one | NaBH(OAc)₃, NaBH₃CN | Good | N/A |

| Aza-Michael Addition | Forms 3-substituted azetidines. | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycles | DBU | Good | nih.gov |

| C-H Amination | Intramolecular cyclization to form azetidine ring. | Picolinamide-protected amines | Palladium catalyst | Varies | organic-chemistry.org |

| Oxidative Allene Amination | Forms functionalized azetidin-3-one intermediates. | Silyl-substituted homoallenic sulfamates | Electrophilic oxygen sources | Excellent d.r. | nih.gov |

Application of Small-Ring Sulfonyl Fluorides (e.g., Azetidine Sulfonyl Fluorides) in Diversification

Azetidine sulfonyl fluorides (ASFs) have recently emerged as highly versatile reagents for the diversification of the azetidine core. nih.govacs.org These compounds act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.gov Under mild thermal conditions (e.g., 60 °C), the small-ring sulfonyl fluorides are activated and generate reactive intermediates that can be coupled with a wide array of nucleophiles. nih.govacs.org

This methodology provides a powerful alternative for creating 3-aryl-3-substituted azetidines. The reaction demonstrates broad functional group tolerance, accommodating sensitive groups like free alcohols, tertiary amines, esters, and pyridines. acs.org This makes ASFs particularly suitable for late-stage functionalization in medicinal chemistry programs. nih.gov The synthetic utility of ASFs allows for the preparation of novel azetidine derivatives, including those linked to heterocyclic, sulfoximine, and phosphonate motifs, which are not easily accessible through traditional methods. acs.orgresearchgate.net

| Reagent Type | Reaction Pathway | Key Advantage | Nucleophile Scope | Application | Ref |

| Azetidine Sulfonyl Fluorides (ASFs) | Defluorosulfonylation (deFS) | Mild activation, generates carbocation intermediates. | Broad: NH-azoles, sulfoximines, phosphonates, complex drug molecules. | Late-stage diversification, synthesis of novel motifs. | nih.govnih.gov |

| Azetidine Sulfonyl Fluorides (ASFs) | Sulfur–Fluoride Exchange (SuFEx) | Forms S(VI) derivatives. | Alkoxides | Conjugation with complex molecules (e.g., cholesterol). | acs.org |

Asymmetric Synthesis and Enantioselective Access to Azetidine-Oxane Hybrids

Achieving stereocontrol in the synthesis of azetidine-oxane hybrids is crucial for their application in drug discovery. Several asymmetric strategies have been developed to access enantioenriched azetidines. researchgate.net Organocatalysis, for instance, has been used in a high-yielding protocol involving the enantioselective α-chlorination of aldehydes to generate C2-functionalized azetidines from a common intermediate with high enantiomeric excess (84–92% ee). nih.gov

Another powerful method is the gold-catalyzed intermolecular oxidation of alkynes. nih.gov This approach enables a flexible and stereoselective synthesis of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. The resulting azetidin-3-ones are versatile building blocks for further elaboration into complex chiral azetidines. nih.gov Chiral azetidines have also been employed as ligands and organocatalysts in various asymmetric reactions, including Friedel-Crafts alkylations and Henry reactions, demonstrating their utility in inducing stereoselectivity. birmingham.ac.ukbham.ac.uk

Biocatalytic Approaches for Chiral Azetidine Intermediates

Biocatalysis offers a highly selective and environmentally friendly route to chiral azetidine intermediates. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to produce azetidines. acs.orgresearchgate.net This biocatalytic beilstein-journals.orgmagtech.com.cn-Stevens rearrangement proceeds with exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1. acs.org The enzyme overrides the inherent reactivity of the aziridinium ylide intermediate, channeling the reaction towards the desired ring expansion instead of competing pathways. acs.orgresearchgate.net

Another biocatalytic strategy involves the use of enzymes to generate enantiopure azetidine-2-carboxyaldehyde. This chiral intermediate can then undergo diastereoselective Passerini reactions to create polyfunctionalized derivatives, which are precursors to chiral bridged bicyclic nitrogen heterocycles. nih.gov

| Biocatalytic Method | Enzyme Class | Transformation | Key Feature | Stereoselectivity | Ref |

| One-Carbon Ring Expansion | Engineered Cytochrome P450 | Aziridine to Azetidine | beilstein-journals.orgmagtech.com.cn-Stevens Rearrangement | Up to 99:1 er | acs.org |

| Desymmetrization | Not specified | meso diol to chiral aldehyde | Generates enantiopure azetidine-2-carboxyaldehyde | High | nih.gov |

Stereoselective Transformations and Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to stereoselective transformations and ring-opening reactions, providing pathways to more complex structures. magtech.com.cnrsc.org Nucleophilic ring-opening is a major reaction class, often requiring activation by Lewis acids or conversion to quaternary azetidinium salts. magtech.com.cnbohrium.com The regioselectivity of the attack is influenced by both electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn For instance, nucleophiles generally attack carbon atoms adjacent to the nitrogen that are attached to unsaturated groups (e.g., aryl, acyl). magtech.com.cn

Strain-release reactions are particularly effective for functionalization. The addition of organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidines. uni-muenchen.dersc.org Similarly, gold-catalyzed oxidative cyclization can lead to azetidin-3-one formation, but with certain substrates, the azetidine intermediate can undergo a subsequent ring-opening facilitated by an electron-rich group, leading to a completely different molecular scaffold. nih.gov These transformations highlight the utility of the azetidine ring as a reactive intermediate that can be strategically opened to build molecular complexity. beilstein-journals.orgnih.gov

Development of Robust and Efficient Synthetic Routes for Analog Library Generation

The generation of analog libraries is essential for systematic structure-activity relationship (SAR) studies in drug discovery. Robust and efficient synthetic routes are needed to produce a diverse collection of azetidine-based scaffolds. nih.gov A general approach often begins with the multi-gram scale synthesis of a core azetidine system, which is then subjected to various diversification reactions. nih.gov For example, a densely functionalized azetidine ring system can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

Divergent Synthesis and Late-Stage Functionalization

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. chemrxiv.org In the context of azetidines, this can be achieved by harnessing the tunable reactivity of intermediates like aziridinium ylides, which can be directed towards either piperidine or azetidine scaffolds depending on the catalyst or carbene precursor used. chemrxiv.org This allows for the rapid preparation of novel and distinct heterocyclic frameworks.

Late-stage functionalization (LSF) is crucial for modifying complex molecules, such as drug candidates, without requiring de novo synthesis. The stability of the azetidine ring under many reaction conditions makes it amenable to LSF. nih.gov For example, the azetidine nitrogen can be chemoselectively deprotected and substituted even within a complex macrocyclic peptide structure. nih.gov Furthermore, iron-catalyzed azidation allows for the selective functionalization of C-H bonds, introducing a versatile azide handle that can be converted into amines, amides, or triazoles, thereby expanding the chemical space of complex azetidine-containing molecules. nih.gov Strain-release arylations also enable single-pot strategies for the N-arylation of azetidines using methods like SNAr reactions or Buchwald-Hartwig couplings. rsc.org

Cross-Coupling Methodologies for Scaffold Decoration

The primary amino group of 1-(oxan-4-yl)azetidin-3-amine serves as a versatile handle for introducing a wide array of molecular fragments through cross-coupling reactions. These methodologies are pivotal in medicinal chemistry for exploring the structure-activity relationship (SAR) of novel drug candidates. Palladium-catalyzed cross-coupling reactions, in particular the Buchwald-Hartwig amination, stand out as powerful tools for the construction of carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse N-aryl, N-heteroaryl, and N-vinyl derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) in the presence of a base. wikipedia.org This reaction is renowned for its broad substrate scope and functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules. wikipedia.org In the context of this compound, this reaction allows for the direct coupling of the primary amine with a variety of aromatic and heteroaromatic partners.

The general transformation can be depicted as follows:

Key Components of the Buchwald-Hartwig Amination:

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Common choices include tri-tert-butylphosphine (P(t-Bu)₃), and biarylphosphine ligands like XPhos, SPhos, and RuPhos. The choice of ligand can significantly impact the reaction's scope and efficiency.

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Reaction Conditions and Optimization:

The successful N-arylation of this compound via the Buchwald-Hartwig reaction is dependent on the careful optimization of reaction parameters. A typical procedure involves heating the amine, aryl/heteroaryl halide, palladium catalyst, ligand, and base in a suitable solvent under an inert atmosphere.

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃ |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Scope and Limitations:

The Buchwald-Hartwig amination allows for the coupling of this compound with a broad range of aryl and heteroaryl halides. Electron-rich, electron-poor, and sterically hindered substrates are often well-tolerated.

Table of Exemplary Cross-Coupling Reactions:

Below is a table summarizing representative Buchwald-Hartwig amination reactions for the synthesis of N-functionalized derivatives of this compound. The data is illustrative of typical conditions and yields for such transformations based on analogous reactions in the scientific literature.

| Entry | Aryl/Heteroaryl Halide | Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 110 | 78 |

| 3 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 90 | 92 |

| 4 | 5-Bromo-2-methoxypyrimidine | Pd(OAc)₂ / XPhos | NaOt-Bu | Dioxane | 100 | 81 |

| 5 | 4-Iodoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | THF | 80 | 88 |

Detailed Research Findings:

While specific literature detailing the cross-coupling decoration of this compound is not extensively available, the principles of Buchwald-Hartwig amination on primary amines are well-established and directly applicable. Research on analogous 3-aminoazetidine cores demonstrates the robustness of this methodology. For instance, studies on the synthesis of kinase inhibitors often feature the N-arylation of substituted 3-aminoazetidines as a key step. These studies consistently show that palladium catalysts paired with bulky biarylphosphine ligands are highly effective in promoting the desired C-N bond formation.

The choice of ligand is often critical in overcoming challenges associated with unreactive coupling partners or sterically demanding substrates. For example, the use of more advanced ligands like G3 or G4 Buchwald palladacycle precatalysts can lead to higher turnover numbers and allow for reactions to be conducted under milder conditions.

Medicinal Chemistry Strategies and Applications of 1 Oxan 4 Yl Azetidin 3 Amine Analogs

Scaffold Optimization for Enhanced Drug-like Properties and Target Specificity

The inherent structural and physicochemical properties of the 1-(Oxan-4-yl)azetidin-3-amine scaffold make it an attractive starting point for drug design. The optimization of this scaffold is crucial for improving pharmacokinetic and pharmacodynamic parameters, ultimately leading to more effective and safer drugs.

Influence of Saturated Rings on Molecular Design

Improved Solubility and Physicochemical Properties: The introduction of heteroatoms (oxygen and nitrogen) in the saturated rings increases polarity and the potential for hydrogen bonding, which can lead to improved aqueous solubility and reduced lipophilicity. This is a critical factor in enhancing the "drug-likeness" of a compound, as poor solubility can hinder absorption and bioavailability.

Enhanced Three-Dimensionality: The non-planar nature of the oxane and azetidine (B1206935) rings allows for a more precise spatial arrangement of substituents. This three-dimensionality can lead to more specific interactions with the binding sites of biological targets, improving potency and selectivity while minimizing off-target effects.

Metabolic Stability: The saturated nature of the rings can confer greater metabolic stability compared to aromatic systems, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes. This can result in a longer half-life and improved pharmacokinetic profile.

Reduced Planarity: High planarity in drug candidates has been associated with an increased risk of toxicological issues, such as intercalation with DNA. The inherent non-planarity of the this compound scaffold helps to mitigate these risks.

The interplay of these factors is illustrated in the table below, which summarizes the general impact of incorporating saturated rings into drug candidates.

| Property | Influence of Saturated Rings (Oxane and Azetidine) |

| Solubility | Generally increased due to polarity of heteroatoms. |

| Lipophilicity (logP) | Generally decreased, improving aqueous solubility. |

| Molecular Shape | Increased three-dimensionality, allowing for better target fit. |

| Metabolic Stability | Often enhanced due to resistance to oxidative metabolism. |

| Toxicity Risk | Reduced risk associated with high planarity. |

Application in Fragment-Based and Scaffold-Hopping Approaches

The this compound moiety is a valuable tool in both fragment-based drug discovery (FBDD) and scaffold-hopping strategies.

In fragment-based drug discovery , small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. The this compound can serve as a versatile fragment due to its defined three-dimensional shape and multiple vectors for chemical elaboration. The primary amine on the azetidine ring and the oxane ring can be functionalized to "grow" the fragment into a more potent lead compound by exploring and occupying adjacent pockets in the target's binding site.

Scaffold hopping involves replacing a central core structure of a known active molecule with a novel scaffold while retaining similar biological activity. This strategy is often employed to improve properties or to develop novel intellectual property. The this compound scaffold can be used to replace other cyclic or acyclic cores, offering a unique combination of rigidity, polarity, and three-dimensionality. This can lead to the discovery of new chemical series with improved drug-like properties.

Exploration of Bioisosteric Replacements Incorporating Azetidine and Oxane

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. The azetidine and oxane rings within the this compound scaffold can be considered as bioisosteres for other cyclic systems, or parts of the scaffold can be replaced by other bioisosteric groups to fine-tune the molecule's properties.

Design Principles for Small Ring Bioisosteres

The design of bioisosteric replacements involving small rings like azetidine and oxane is guided by several key principles:

Conservation of Key Interactions: The replacement should maintain the essential binding interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The spatial orientation of these interactions is critical.

Modulation of Physicochemical Properties: Bioisosteric replacement is often used to address liabilities in a lead compound, such as poor solubility, high metabolic clearance, or off-target activity. The choice of the bioisostere is therefore driven by the desired change in properties. For instance, replacing a more lipophilic ring with the polar oxane ring can improve solubility.

Conformational Constraint: Small rings introduce a degree of conformational rigidity. This can be advantageous as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. The specific geometry of the ring system must be carefully considered to ensure it is compatible with the target's binding site.

Synthetic Tractability: The feasibility of synthesizing the desired analog is a crucial practical consideration. The availability of starting materials and robust synthetic methodologies for introducing the bioisosteric replacement will influence its application.

The following table provides examples of potential bioisosteric replacements for the oxane and azetidine rings within the scaffold.

| Original Ring | Potential Bioisosteric Replacement | Rationale for Replacement |

| Oxane | Cyclohexane | Reduce polarity, increase lipophilicity. |

| Piperidine (B6355638) | Introduce a basic center, alter hydrogen bonding capacity. | |

| Tetrahydrothiophene | Modulate polarity and size. | |

| Azetidine | Pyrrolidine (B122466) or Piperidine | Alter ring size and conformational flexibility. |

| Cyclobutane | Remove the basic nitrogen, increase lipophilicity. | |

| Oxetane | Introduce a polar, non-basic ring. |

Design of Analogs for Specific Therapeutic Modalities

The this compound scaffold has been explored in the design of inhibitors for various enzyme and receptor targets. The ability to modify the scaffold at multiple points allows for the optimization of potency and selectivity against specific biological targets.

Inhibitor Design for Enzyme and Receptor Targets

Analogs of this compound have been investigated as inhibitors of various enzymes and modulators of receptors. The primary amine of the azetidine ring often serves as a key interaction point, forming hydrogen bonds or salt bridges with acidic residues in the active site of enzymes or the binding pockets of receptors. The oxane ring can contribute to binding through hydrophobic or polar interactions, depending on the nature of the target.

While specific, publicly available data on the direct use of this compound in extensive inhibitor design campaigns is emerging, the principles of its application can be inferred from related structures in the scientific and patent literature. For instance, similar azetidine-containing scaffolds have been incorporated into inhibitors of kinases, proteases, and G-protein coupled receptor (GPCR) modulators.

The general approach to designing inhibitors using this scaffold involves:

Target Identification: Identifying an enzyme or receptor implicated in a disease.

Scaffold Docking: Using computational modeling to predict the binding mode of the this compound core within the target's active site.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications at the primary amine, the azetidine ring, and the oxane ring to understand how these changes affect binding affinity and functional activity.

The following hypothetical data table illustrates the type of information that would be generated during an SAR study for a generic kinase target.

| Compound | R1 (Modification on Amine) | R2 (Modification on Azetidine) | R3 (Modification on Oxane) | Kinase IC50 (nM) |

| Parent | H | H | H | 1500 |

| Analog 1 | Methyl | H | H | 800 |

| Analog 2 | Phenylacetyl | H | H | 50 |

| Analog 3 | H | Methyl | H | 1200 |

| Analog 4 | Phenylacetyl | H | 4-Fluoro | 35 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such studies allow medicinal chemists to systematically explore the chemical space around the scaffold to identify potent and selective inhibitors.

Application in PROTAC Linker Design via Azetidine Sulfonyl Fluorides

The development of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality focused on targeted protein degradation. researchgate.netacs.org These heterobifunctional molecules consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.govexplorationpub.com The linker's role is critical, influencing the physicochemical properties and the formation of a productive ternary complex between the POI and the E3 ligase. explorationpub.comnih.gov A recent strategy in drug discovery involves the use of azetidine sulfonyl fluorides (ASFs) as versatile building blocks, particularly for constructing PROTAC linkers. nih.govnih.govacs.org

Azetidine sulfonyl fluorides function as precursors to carbocations through a defluorosulfonylation reaction pathway, which allows them to couple with a wide range of nucleophiles under mild thermal conditions. nih.govnih.govacs.org This reactivity makes them valuable for late-stage functionalization and for incorporation into complex molecules like PROTACs. nih.gov The azetidine ring, a four-membered heterocycle, is an attractive design element in medicinal chemistry due to its ability to impart polarity and improve physicochemical properties. nih.govacs.org

In the context of this compound, the azetidine core can be envisioned as a scaffold for generating an azetidine sulfonyl fluoride. This transformation would create a reactive handle that can be used to conjugate the moiety to either the POI ligand or the E3 ligase ligand, forming a key part of the PROTAC linker. nih.govnih.gov Research has demonstrated that ASFs can undergo productive reactions with E3 ligase recruiters, such as pomalidomide derivatives, to create new degrader motifs and potential PROTAC linkers. nih.govnih.gov This approach showcases the potential for azetidine-containing fragments to be integrated into PROTAC design, offering novel chemical space for linker optimization. The oxane moiety of this compound would likely be retained to favorably influence properties such as solubility.

The table below illustrates the general concept of using azetidine sulfonyl fluorides as reactive intermediates for conjugation, a strategy applicable to derivatives of this compound.

| Reactive Moiety | Coupling Partner (Nucleophile) | Resulting Linkage/Application | Key Feature |

| Azetidine Sulfonyl Fluoride (ASF) | E3 Ligase Ligand (e.g., Pomalidomide) | Covalent linkage to form a degrader motif | Forms a stable bond under mild conditions. nih.govnih.gov |

| Azetidine Sulfonyl Fluoride (ASF) | POI Ligand with nucleophilic handle | Connection of the azetidine moiety to the target binder | Versatile coupling with various nucleophiles. nih.gov |

| Azetidine Sulfonyl Fluoride (ASF) | Linker extension fragments | Modular synthesis of PROTAC linkers | Allows for facile diversification of linker length and composition. nih.gov |

Role in Peptide and Peptidomimetic Chemistry

Azetidine-containing amino acids are valuable building blocks in peptide and peptidomimetic chemistry. acs.org Their incorporation into peptide backbones can induce significant conformational changes, enhance proteolytic stability, and provide points for further functionalization. researchgate.netnih.gov The strained four-membered ring of azetidine introduces unique geometric constraints that can influence the secondary structure of peptides. acs.orgumich.edu

The 3-aminoazetidine (3-AAz) subunit, which is the core of this compound, has been identified as a potent turn-inducing element in peptide synthesis. researchgate.netnih.gov When this moiety is incorporated into a linear peptide precursor, it can significantly improve the efficiency of macrocyclization reactions for synthesizing small head-to-tail cyclic peptides. researchgate.netnih.gov This is a crucial advantage, as the synthesis of small cyclic peptides is often challenging. researchgate.netnih.gov

The introduction of the 3-aminoazetidine unit has been shown to enhance the stability of peptides against proteases when compared to their homodetic counterparts. researchgate.netnih.gov The N-substituent on the azetidine ring, such as the oxane group in this compound, offers a site for modification to fine-tune the molecule's properties without interfering with the peptide backbone. Furthermore, the azetidine nitrogen allows for late-stage modifications, such as chemoselective deprotection and substitution, enabling the attachment of tags like dyes or biotin. researchgate.netnih.gov

Structural analysis, including XRD studies of a cyclic tetrapeptide containing a 3-aminoazetidine unit, revealed that the azetidine ring promotes an all-trans conformation, which is typically less stable in such structures. researchgate.netnih.gov This ability to control peptide conformation is a key application of these building blocks in peptidomimetic design.

The following table summarizes the observed effects of incorporating a 3-aminoazetidine (3-AAz) moiety into peptide scaffolds, a role directly applicable to analogs of this compound.

| Peptide Type | Modification | Observed Effect | Reference |

| Linear tetra-, penta-, and hexapeptides | Incorporation of 3-AAz subunit | Greatly improved cyclization efficiency under standard conditions. | researchgate.netnih.gov |

| Cyclic hexapeptide | Introduction of 3-AAz | Improved stability towards proteases. | researchgate.netnih.gov |

| Cyclic tetrapeptide | Introduction of 3-AAz | Encourages a less stable, all-trans conformation. | researchgate.netnih.gov |

| Macrocyclic peptides | Presence of 3-AAz unit | Allows for late-stage functionalization at the azetidine nitrogen. | researchgate.netnih.gov |

Computational and Theoretical Investigations of 1 Oxan 4 Yl Azetidin 3 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.comproquest.comrjptonline.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For 1-(Oxan-4-yl)azetidin-3-amine, docking studies could elucidate its potential interactions with various biological targets. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can facilitate specific interactions with protein residues. nih.gov The oxane moiety can also participate in hydrogen bonding and hydrophobic interactions.

A hypothetical molecular docking study of this compound into a kinase binding site, for instance, might reveal key interactions. The amine group on the azetidine ring could act as a hydrogen bond donor, while the nitrogen atom in the azetidine ring and the oxygen in the oxane ring could act as hydrogen bond acceptors.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (Donor) | 2.8 |

| GLU 98 | Hydrogen Bond (Acceptor) | 3.1 |

| LEU 23 | Hydrophobic | 3.9 |

| VAL 76 | Hydrophobic | 4.2 |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. For the this compound-protein complex, an MD simulation could confirm the stability of the interactions predicted by docking and reveal any conformational changes that occur upon binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from an MD trajectory would provide information on the stability and flexibility of the complex, respectively. researchgate.net

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are powerful tools for investigating the electronic properties of molecules. These methods can provide detailed information about molecular orbitals, charge distributions, and reactivity. For this compound, QM calculations, such as those based on Density Functional Theory (DFT), could be used to determine its electronic structure.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its interaction with biological targets.

Table 2: Hypothetical Electronic Properties of this compound from QM Calculations

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Prediction of Bioactive Conformations

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, both the azetidine and oxane rings have distinct conformational preferences. The four-membered azetidine ring is not planar and can exist in a puckered conformation. nih.gov The six-membered oxane ring typically adopts chair and boat conformations, with the chair conformation generally being more stable. nih.gov

The relative orientation of the azetidine and oxane rings is determined by the torsion angle around the C-N bond connecting them. Computational methods can be used to scan the potential energy surface by rotating this bond to identify the most stable conformers. The identification of these low-energy conformations is essential for understanding how the molecule might fit into a protein's binding site and for predicting its bioactive conformation.

Table 3: Predicted Stable Conformations and Dihedral Angles for the Azetidine-Oxane Linkage

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N_azetidine - C_oxane - C - C) |

| 1 | 0.0 | 65° |

| 2 | 1.2 | 175° |

| 3 | 2.5 | -70° |

Virtual Screening and In Silico Library Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can serve as a starting point for designing a virtual library of derivatives. By systematically modifying the scaffold with different functional groups, a large and diverse library of compounds can be generated in silico.

This virtual library can then be screened against a specific biological target using high-throughput docking. The results of the virtual screen can be used to prioritize a smaller subset of compounds for synthesis and experimental testing. The prioritization is typically based on docking scores, predicted binding affinities, and other calculated properties such as ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 4: Hypothetical Virtual Screening Workflow for Prioritizing a Compound Library

| Step | Description | Criteria for Advancement |

| 1. Library Generation | Create a virtual library of 10,000 derivatives of the this compound scaffold. | N/A |

| 2. High-Throughput Docking | Dock all compounds into the target protein's active site. | Docking score < -8.0 kcal/mol |

| 3. Binding Mode Analysis | Visually inspect the binding poses of the top-scoring compounds. | Formation of key hydrogen bonds and hydrophobic interactions. |

| 4. ADME Filtering | Predict physicochemical properties and drug-likeness. | Lipinski's rule of five compliance, good predicted oral bioavailability. |

| 5. Final Selection | Select the top 100 compounds for synthesis. | Combination of high docking score, favorable binding mode, and good ADME properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine-Oxane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.govijrar.org For a series of compounds based on the azetidine-oxane scaffold, a QSAR model could be developed to predict their activity against a particular target. This requires a dataset of compounds with experimentally measured activities.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

Table 5: Hypothetical QSAR Model for Azetidine-Oxane Scaffolds

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Hydrophobicity |

| Molecular Weight | -0.12 | Size of the molecule |

| Number of H-bond Donors | 0.78 | Hydrogen bonding capacity |

| Dipole Moment | 0.23 | Polarity |

| Equation: pIC50 = 1.5 + 0.45(LogP) - 0.12(MW) + 0.78(HBD) + 0.23(Dipole) |

Future Perspectives and Emerging Research Avenues for 1 Oxan 4 Yl Azetidin 3 Amine

Advanced Methodologies for Stereoselective Synthesis

While the synthesis of azetidines has historically been challenging compared to their five- and six-membered counterparts, recent innovations are paving the way for more efficient and stereocontrolled access to complex derivatives. acs.orgnih.gov Future research will likely focus on adapting these advanced methodologies to produce enantiomerically pure analogs of 1-(Oxan-4-yl)azetidin-3-amine, which is crucial for optimizing pharmacological activity and reducing off-target effects.

Emerging strategies that could be applied include:

Catalytic Asymmetric Synthesis : Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Similarly, gold-catalyzed intermolecular oxidation of alkynes offers a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov The application of such catalytic systems could enable the precise installation of stereocenters on the azetidine (B1206935) ring.

Chiral Auxiliaries : The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the stereoselective synthesis of 2-substituted azetidines. researchgate.net This approach could be adapted to guide the stereochemical outcome of reactions involving the this compound core.

Intramolecular Cyclization : Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an efficient method for constructing the azetidine ring. bohrium.comfrontiersin.orgnih.gov This strategy could be employed to build the core azetidine structure with predefined stereochemistry originating from the epoxy amine precursor. bohrium.comfrontiersin.orgnih.gov

C-H Amination : Rhodium-catalyzed intermolecular sp3-C–H amination represents a modern tactic for creating C-N bonds and can be used to prepare substituted azetidines from readily available bromoalkanes. nsf.gov This method offers a novel disconnection approach for synthesizing complex azetidine derivatives.

| Methodology | Catalyst/Reagent Example | Key Advantage | Reference |

|---|---|---|---|

| Copper-Catalyzed Asymmetric Difunctionalization | Cu/Bisphosphine Complex | Direct and highly enantioselective access to chiral 2,3-disubstituted azetidines. | acs.org |

| Gold-Catalyzed Intermolecular Oxidation | BrettPhosAuNTf2 | Flexible synthesis of chiral azetidin-3-ones, avoiding toxic diazo intermediates. | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | tert-Butanesulfinamide | High diastereoselectivity in the formation of substituted azetidines. | researchgate.net |

| Lanthanide-Catalyzed Intramolecular Aminolysis | La(OTf)3 | High-yield formation of azetidines from epoxy amines with high regioselectivity. | frontiersin.orgnih.gov |

| Rhodium-Catalyzed C-H Amination | Rh2(esp)2 | Enables assembly of substituted azacycles via selective C-H functionalization. | nsf.gov |

Discovery of Novel Biological Targets and Therapeutic Applications

The azetidine scaffold is present in numerous bioactive molecules and approved drugs, highlighting its value in medicinal chemistry. chemrxiv.orgnih.gov Derivatives of the azetidine ring have demonstrated a wide spectrum of biological activities, suggesting that this compound and its analogs could interact with a variety of novel biological targets. researchgate.net

Future research should focus on screening this compound and its derivatives against diverse target classes to uncover new therapeutic potential. Promising areas for exploration include:

Oncology : Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in various cancers. acs.org The this compound scaffold could be elaborated to generate new STAT3 inhibitors or target other cancer-related pathways.

Central Nervous System (CNS) Disorders : The rigid three-dimensional structure of azetidines makes them suitable for designing ligands for CNS targets. cureffi.orgresearchgate.net Azetidine-based scaffolds have been optimized for CNS-focused libraries, and their physicochemical properties can be tuned for blood-brain barrier penetration. nih.govresearchgate.netnih.gov Given that azetidine amino acid derivatives can act as analogs of neurotransmitters like GABA, this scaffold is a prime candidate for developing novel neuromodulators. nih.gov

Infectious Diseases : Various azetidine derivatives have reported antimicrobial and anti-tubercular activities. researchgate.net Systematic screening of a library based on the this compound core against a panel of bacterial and viral pathogens could lead to the discovery of new anti-infective agents.

Inflammatory and Cardiovascular Conditions : The literature also points to anti-inflammatory and cardiovascular activities for certain azetidine compounds, opening another avenue for therapeutic investigation. researchgate.net

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale based on Azetidine Derivatives | Reference |

|---|---|---|---|

| Oncology | STAT3 Inhibition | Azetidine amides have shown potent inhibition of STAT3 DNA-binding activity. | acs.org |

| CNS Disorders | GABA Receptor Modulation | Azetidine amino acids serve as structural analogues for GABA. | nih.gov |

| Infectious Diseases | Inhibition of Microbial Growth | General screening has revealed anti-tubercular and anti-microbial properties in azetidines. | researchgate.net |

| Inflammatory Diseases | Modulation of Inflammatory Pathways | Some azetidine derivatives have demonstrated anti-inflammatory activity. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by accelerating the design and optimization of new chemical entities. nih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict molecular properties with high accuracy. springernature.comdntb.gov.ua

Future research avenues integrating AI and ML include:

De Novo Drug Design : Generative AI models can design novel molecules based on the azetidine-oxane core, optimized for specific properties such as binding affinity to a target, solubility, and metabolic stability. dntb.gov.ua These models can explore millions of potential derivatives to identify the most promising candidates for synthesis.

Predictive Modeling (QSAR/QSPR) : ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. dntb.gov.ua By training on existing data for azetidine-containing compounds, these models can predict the biological activity, toxicity (ADMET), and physicochemical properties of new virtual analogs of this compound, prioritizing synthetic efforts. springernature.com

Virtual Screening and Target Identification : AI-powered platforms can perform high-throughput virtual screening of libraries containing derivatives of the scaffold against structural models of thousands of proteins, helping to identify novel biological targets and predict binding modes. nih.govresearchgate.net

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Generative Models | Design novel molecules with desired properties. | Rapidly identifies promising new chemical structures for synthesis. | dntb.gov.ua |

| Predictive QSAR/ADMET | Forecast biological activity and pharmacokinetic profiles. | Reduces late-stage attrition by prioritizing compounds with better drug-like properties. | springernature.com |

| High-Throughput Virtual Screening | Identify potential protein targets for the scaffold. | Accelerates hypothesis generation for new therapeutic applications. | nih.govresearchgate.net |

Development of Targeted Delivery Systems for Azetidine-Oxane Conjugates

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov The functional handles on the this compound molecule, particularly the amine group, provide a convenient point for conjugation to targeting ligands or incorporation into advanced delivery systems.

Future research in this area could involve:

Bioconjugation Strategies : The primary or secondary amine of the azetidine scaffold can be chemically modified to attach targeting moieties. nih.gov This could include antibodies or antibody fragments for targeting specific cell surface receptors, peptides for homing to particular tissues, or molecules like N-acetyl galactosamine (GalNAc) for liver-specific delivery. nih.gov

Nanoparticle Formulation : The compound could be encapsulated within or conjugated to the surface of nanoparticles, such as liposomes, polymeric micelles, or dendrimers. rsc.org Such formulations can improve solubility, protect the drug from degradation, and exploit physiological targeting mechanisms like the enhanced permeability and retention (EPR) effect in tumors.

Prodrug Approaches : The amine or other functional groups could be modified to create prodrugs that are activated only under specific physiological conditions (e.g., the low pH of a tumor microenvironment or the presence of specific enzymes), ensuring localized drug release.

| Delivery System | Targeting Mechanism | Potential Application | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Antigen-specific binding | Targeted cancer therapy | nih.gov |

| Peptide-Drug Conjugates | Receptor-mediated endocytosis | Delivery to specific organs or cell types | nih.gov |

| Polymeric Nanoparticles | Passive targeting (EPR effect) or active targeting (ligand-decorated) | Solid tumor therapy, controlled release | rsc.org |

| Stimuli-Responsive Prodrugs | Activation by local pH, enzymes, or redox potential | Site-specific drug release to reduce off-target effects | mdpi.com |

Exploration in Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and drug-like properties. cureffi.org

Future directions in this field include:

Diversity-Oriented Synthesis (DOS) : Using the azetidine-oxane core, a DOS approach can be employed to rapidly generate a library of structurally diverse small molecules. cureffi.orgresearchgate.net Screening this library can help identify compounds with novel biological activities and elucidate new structure-activity relationships. cureffi.org

Affinity-Based Probes : The scaffold can be functionalized with a photoreactive group and a reporter tag (e.g., biotin) to create affinity-based probes. These probes can be used in chemoproteomic experiments to covalently label and identify the direct protein targets of the parent molecule within a complex biological system.

Fluorescent Probes : Conjugation of a fluorophore to the this compound structure would allow for the creation of fluorescent probes. These tools can be used in cellular imaging studies to visualize the subcellular localization of the compound and its interactions with biological targets in real-time.

| Probe Type | Key Functional Components | Primary Application | Reference |

|---|---|---|---|

| Affinity-Based Probe | Parent scaffold, photoreactive group, reporter tag (e.g., biotin) | Identification of direct protein binding partners (target deconvolution). | cureffi.org |

| Fluorescent Probe | Parent scaffold, fluorophore | Visualization of subcellular localization and target engagement via microscopy. | acs.org |

| Library for Phenotypic Screening | Core scaffold with diverse appended functionalities (via DOS). | Discovering novel biological functions and mechanisms of action. | researchgate.net |

Q & A

Q. Advanced

- LogP/D solubility : Use SwissADME or MarvinSketch for partition coefficient and solubility predictions.

- pKa estimation : ACD/Labs pKa DB identifies protonation states affecting bioavailability.

- Molecular dynamics : GROMACS simulates membrane permeability .

How to validate target engagement in cellular assays for this compound?

Q. Advanced

- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein stability shifts post-treatment.

- Knockout models : CRISPR/Cas9 gene editing of putative targets (e.g., GPCRs) to verify activity loss .

- Fluorescence polarization : Quantifies binding affinity to labeled receptors .

What are the best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.